

Potential research applications of 5-Methylisoxazole-3-carbonitrile

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Compound of Interest

Compound Name: 5-Methylisoxazole-3-carbonitrile

Cat. No.: B1325030

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An In-depth Technical Guide to the Research Applications of **5-Methylisoxazole-3-carbonitrile**
For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylisoxazole-3-carbonitrile is a heterocyclic compound featuring an isoxazole ring, a five-membered ring containing adjacent nitrogen and oxygen atoms. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules and approved drugs. The unique electronic properties of the isoxazole ring, combined with the reactive potential of the nitrile group, make **5-Methylisoxazole-3-carbonitrile** a versatile building block for synthesizing diverse and complex molecular architectures. Its derivatives have shown promise in various therapeutic areas, particularly as antimicrobial and anticancer agents. This guide explores the core research applications, experimental methodologies, and relevant biological pathways associated with this valuable chemical intermediate.

Core Chemical Properties and Reactivity

5-Methylisoxazole-3-carbonitrile serves as a key intermediate for the synthesis of more complex molecules. The nitrile group ($-C\equiv N$) is a primary site of reactivity, readily undergoing nucleophilic attack and substitution, which allows for its conversion into other functional groups like carboxylic acids, amides, and amines. This reactivity is fundamental to its utility as a

scaffold in drug discovery, enabling the generation of libraries of related compounds for structure-activity relationship (SAR) studies.

Property	Value
Molecular Formula	C ₅ H ₄ N ₂ O
Molecular Weight	108.10 g/mol
Appearance	Liquid
Key Functional Groups	Isoxazole Ring, Nitrile (-C≡N), Methyl (-CH ₃)

Application 1: Development of Novel Antitubercular Agents

A significant application of the 5-methylisoxazole scaffold lies in the development of potent antitubercular agents. Research has demonstrated that derivatives of 5-methylisoxazole-3-carboxamide, which can be synthesized from the corresponding carboxylic acid (a direct hydrolysis product of **5-Methylisoxazole-3-carbonitrile**), exhibit significant activity against *Mycobacterium tuberculosis*.

Quantitative Biological Data

The following table summarizes the in vitro antitubercular activity of several 5-methylisoxazole-3-carboxamide derivatives against the *Mycobacterium tuberculosis* H37Rv strain, highlighting the potential of this chemical class.^[1]

Compound ID	Structure/Substituent	MIC (μM)
9	N-(4-bromophenyl)	6.25
10	N-(4-chlorophenyl)	3.125
13	N-(2,4-dichlorophenyl)	6.25
14	N-(3,4-dichlorophenyl)	3.125

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical which prevents visible growth of a bacterium.

Experimental Protocols

The following protocols describe the general synthetic workflow for creating active antitubercular carboxamide derivatives starting from 5-methylisoxazole-3-carboxylic acid, a readily accessible derivative of the title carbonitrile.^[1]

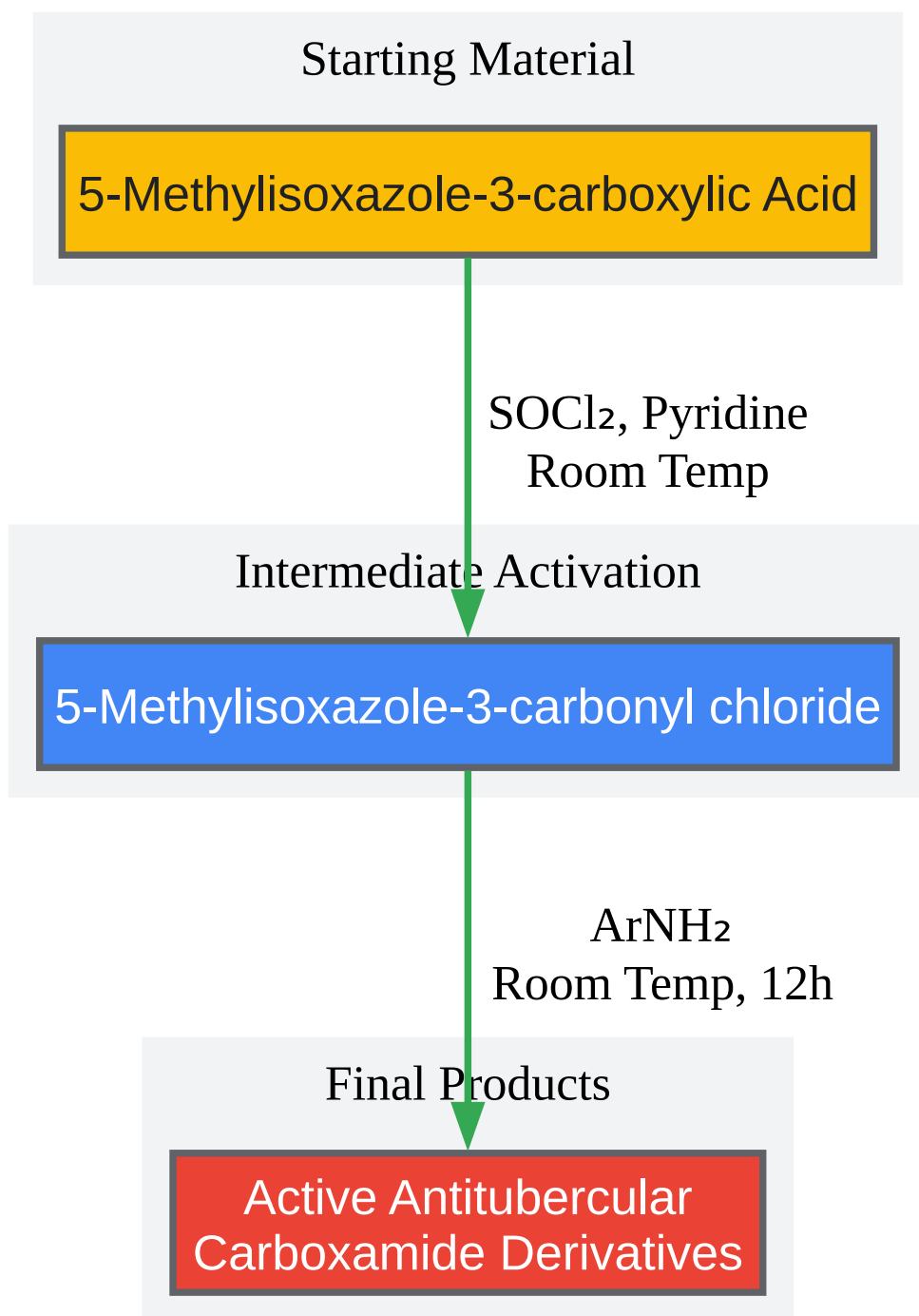
Protocol 1: Synthesis of 5-Methylisoxazole-3-carbonyl chloride

- A mixture of 5-methylisoxazole-3-carboxylic acid and thionyl chloride (SOCl_2) is prepared.
- A catalytic amount of ice-cold pyridine is added to the mixture.
- The reaction is stirred at room temperature until the conversion to the acid chloride is complete, as monitored by an appropriate method (e.g., TLC or IR spectroscopy).
- The excess thionyl chloride is removed under reduced pressure to yield the crude 5-methylisoxazole-3-carbonyl chloride, which is often used in the next step without further purification.

Protocol 2: Synthesis of 5-Methylisoxazole-3-carboxamide Derivatives

- The crude 5-methylisoxazole-3-carbonyl chloride is dissolved in a suitable anhydrous solvent.
- The desired substituted aniline (ArNH_2) is added to the solution.
- The reaction mixture is stirred at room temperature for approximately 12 hours.
- Upon completion, the reaction mixture is worked up by washing with water and appropriate aqueous solutions to remove unreacted starting materials and byproducts.
- The organic layer is dried over an anhydrous salt (e.g., Na_2SO_4), filtered, and concentrated.
- The final product is purified, typically by recrystallization or column chromatography, to yield the target carboxamide derivative.

Visualized Experimental Workflow



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Caption: Synthetic pathway for antitubercular 5-methylisoxazole-3-carboxamides.

Application 2: Scaffolding for Kinase Inhibitors

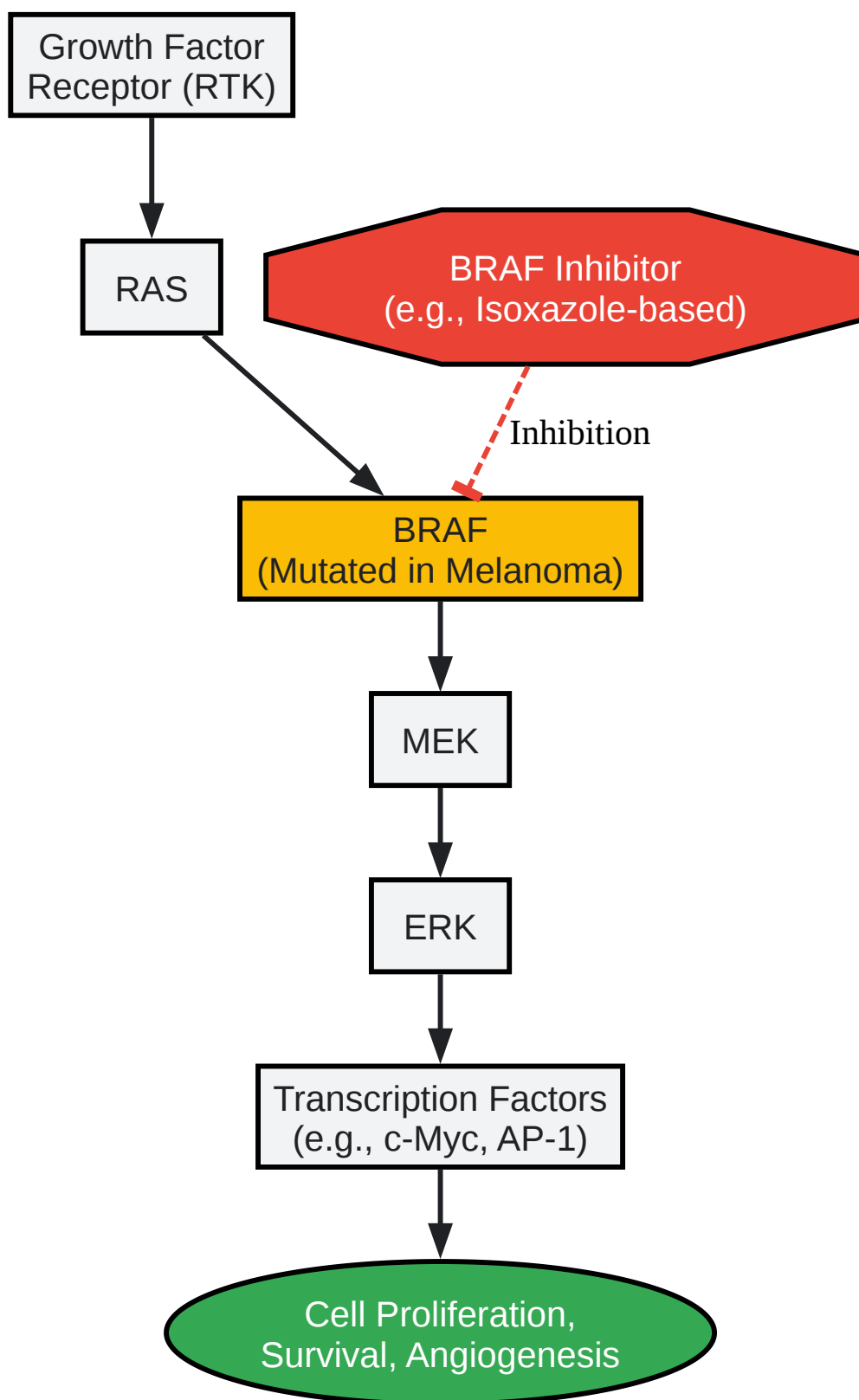
The isoxazole moiety is a recognized pharmacophore used in the design of kinase inhibitors. Specifically, 5-methylisoxazole-3-carboxylic acid has been utilized as a reactant in the preparation of aminopyrazole amide derivatives intended as Raf kinase inhibitors for melanoma cells. Raf kinases are critical components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in human cancers.

Signaling Pathway: The RAS/RAF/MEK/ERK Cascade

The RAS/RAF/MEK/ERK pathway is a central signaling cascade that translates extracellular signals into cellular responses like proliferation, differentiation, and survival.[2][3] In many cancers, mutations in genes like BRAF lead to constitutive activation of this pathway, promoting uncontrolled cell growth.[4] BRAF inhibitors selectively bind to the ATP-binding site of the mutated BRAF kinase, blocking its activity and inhibiting downstream signaling.[5]

Visualized Signaling Pathway

The diagram below illustrates the RAS/RAF/MEK/ERK signaling pathway and highlights the point of intervention for BRAF inhibitors, a class of drugs for which the 5-methylisoxazole scaffold is highly relevant.



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Caption: The RAS/RAF/MEK/ERK pathway and the inhibitory action of BRAF inhibitors.

Conclusion

5-Methylisoxazole-3-carbonitrile and its derivatives represent a promising and versatile scaffold for modern drug discovery. Its demonstrated utility in the synthesis of potent antitubercular agents and its application as a core structure for kinase inhibitors underscore its importance for researchers in medicinal chemistry. The straightforward reactivity of the nitrile group allows for extensive chemical modification, enabling the exploration of vast chemical spaces to optimize biological activity. The continued investigation of this and related isoxazole structures is poised to yield novel therapeutic candidates for a range of diseases.

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